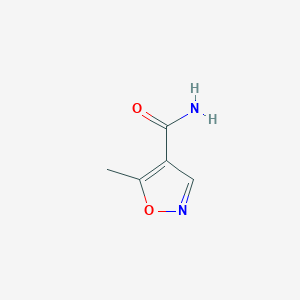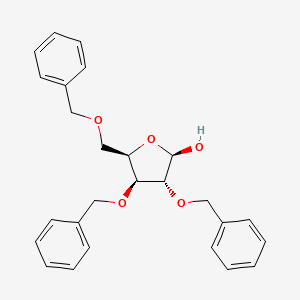
5-Methylisoxazole-4-carboxamide
概要
説明
5-Methylisoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
作用機序
Target of Action
The primary target of 5-Methylisoxazole-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid present in cell membranes into inflammatory mediators such as prostaglandins (PGs), prostacyclins, and thromboxanes .
Mode of Action
This compound interacts with the active site of the COX-2 enzyme . The compound’s interaction with COX-2 inhibits the enzyme’s activity, thereby reducing the production of inflammatory mediators . This results in a decrease in inflammation and swelling .
Biochemical Pathways
The inhibition of the COX-2 enzyme by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of inflammatory mediators. By inhibiting COX-2, the compound reduces the production of these mediators, thereby alleviating inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in silico . These studies suggest that the compound has good oral drug-like behavior and a non-toxic nature . .
Result of Action
The primary result of this compound’s action is a significant reduction in inflammation . In a carrageenan-induced albino rat paw edema assay, compounds related to this compound exhibited 92.85–93.57% edema inhibition after 5 hours . Additionally, these compounds showed good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .
生化学分析
Biochemical Properties
5-Methylisoxazole-4-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to exhibit anti-inflammatory properties, potentially through interactions with the cyclooxygenase-2 enzyme . This enzyme is known to catalyze the conversion of arachidonic acid into inflammatory mediators such as prostaglandins, prostacyclins, and thromboxanes .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have anti-inflammatory effects, which could influence cell signaling pathways and gene expression . Furthermore, it has been suggested to have antimicrobial activity, indicating that it may influence cellular metabolism in microbial cells .
Molecular Mechanism
Its anti-inflammatory activity suggests that it may inhibit the cyclooxygenase-2 enzyme, thereby reducing the production of inflammatory mediators
Temporal Effects in Laboratory Settings
It has been shown to inhibit edema in a carrageenan-induced albino rat paw edema assay after 5 hours . This suggests that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models appear to vary with dosage. For instance, it has been shown to exhibit significant anti-inflammatory activity in a carrageenan-induced albino rat paw edema assay
Metabolic Pathways
Given its potential interactions with the cyclooxygenase-2 enzyme, it may be involved in the metabolism of arachidonic acid .
準備方法
Synthetic Routes and Reaction Conditions
5-Methylisoxazole-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods has been reported to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
5-Methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted isoxazole derivatives .
科学的研究の応用
5-Methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- 3,5-Dimethylisoxazole
- 4-Methylisoxazole-5-carboxamide
Uniqueness
5-Methylisoxazole-4-carboxamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGRQQFUASVDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3392467.png)
![8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate](/img/structure/B3392473.png)

![(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3392495.png)



![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3392521.png)
![tert-butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B3392536.png)





